
Ethanol, 2-(2-(heptyloxy)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Heptoxyethoxy)ethanol is a chemical compound with the molecular formula C₁₄H₃₀O₃. It is a type of glycol ether, which means it contains both ether (R-O-R') and alcohol (R-OH) functional groups. This compound is known for its solvency properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2-Heptoxyethoxy)ethanol can be synthesized through the reaction of heptanol with ethylene oxide. The reaction typically involves heating heptanol with ethylene oxide in the presence of a catalyst such as a strong acid or base. The reaction conditions include maintaining a temperature range of 100-150°C and a pressure of 1-5 atmospheres.
Industrial Production Methods: In an industrial setting, the production of 2-(2-Heptoxyethoxy)ethanol involves large-scale reactors where heptanol and ethylene oxide are continuously fed into the system. The reaction mixture is continuously stirred and maintained at the required temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and byproducts.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Heptoxyethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) are used, often in aqueous solution.
Major Products Formed:
Oxidation: Heptanoic acid or heptanal.
Reduction: Heptanol.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Heptoxyethoxy)ethanol is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and purification processes.
Biology: In cell culture media and as a component in biochemical assays.
Medicine: As a solvent in pharmaceutical formulations and drug delivery systems.
Industry: In the production of paints, coatings, and adhesives due to its excellent solvency properties.
Mecanismo De Acción
The mechanism by which 2-(2-Heptoxyethoxy)ethanol exerts its effects depends on its application. In organic synthesis, it acts as a solvent, stabilizing intermediates and facilitating reactions. In pharmaceutical formulations, it enhances the solubility of active pharmaceutical ingredients, improving their bioavailability.
Molecular Targets and Pathways Involved:
Solvent Action: Interacts with solutes to increase their solubility.
Bioavailability Enhancement: Affects the permeability of cell membranes, allowing better absorption of drugs.
Comparación Con Compuestos Similares
2-(2-Ethoxyethoxy)ethanol: Shorter alkyl chain, used in similar applications but with different solvency properties.
2-(2-Butoxyethoxy)ethanol: Intermediate alkyl chain length, used in similar applications but with varying solvency and stability.
Propiedades
Número CAS |
25961-87-9 |
|---|---|
Fórmula molecular |
C11H24O3 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-(2-heptoxyethoxy)ethanol |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-8-13-10-11-14-9-7-12/h12H,2-11H2,1H3 |
Clave InChI |
OVPQPMTZOLCPHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


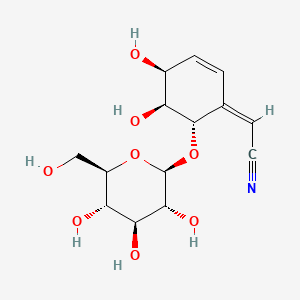

![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)

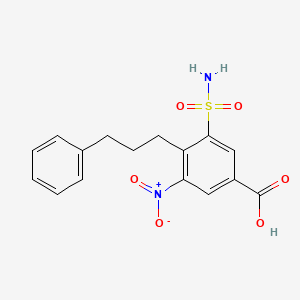
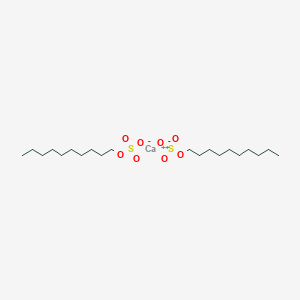
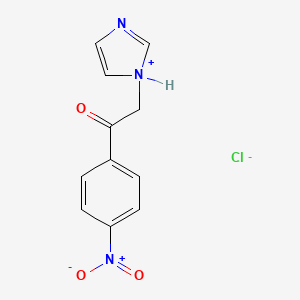
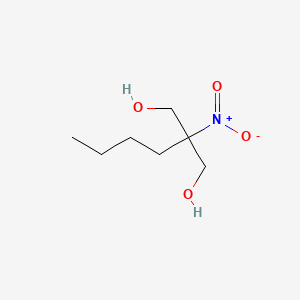
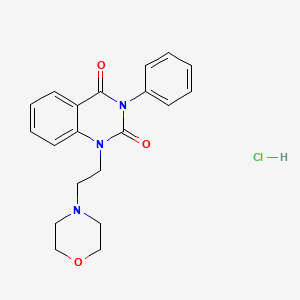

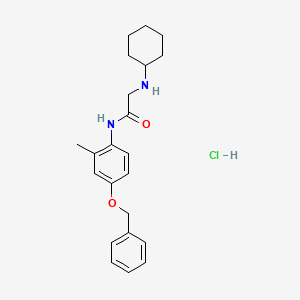

![3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15346093.png)
